3-((1H-1,2,4-triazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-23-14-4-3-12(5-15(14)24-2)6-18-16(22)20-7-13(8-20)9-21-11-17-10-19-21/h3-5,10-11,13H,6-9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLARJZQKBZFNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CC(C2)CN3C=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule comprises three structural motifs:
- Azetidine-1-carboxamide core
- 3,4-Dimethoxybenzyl substituent
- 1H-1,2,4-Triazol-1-ylmethyl group at the azetidine 3-position
Retrosynthetically, the compound can be dissected into two key intermediates:
- N-(3,4-Dimethoxybenzyl)azetidine-1-carboxamide
- 3-(Bromomethyl)azetidine-1-carboxamide
The synthesis prioritizes late-stage functionalization of the azetidine ring to avoid side reactions during carboxamide formation.
Synthesis of N-(3,4-Dimethoxybenzyl)azetidine-1-carboxamide
Carboxylic Acid Activation
Azetidine-1-carboxylic acid is activated as its acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions:
$$
\text{Azetidine-1-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Azetidine-1-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
The reaction is monitored via thin-layer chromatography (TLC) and quenched with dry dichloromethane (DCM).
Amide Coupling
3,4-Dimethoxybenzylamine is reacted with the acyl chloride in the presence of triethylamine (TEA) as a base:
$$
\text{Azetidine-1-carbonyl chloride} + \text{3,4-Dimethoxybenzylamine} \xrightarrow{\text{TEA, DCM}} \text{N-(3,4-Dimethoxybenzyl)azetidine-1-carboxamide}
$$
The product is purified via flash chromatography (SiO₂, 5% MeOH/DCM) to yield a white solid (72% yield).
Characterization Data
Introduction of the Triazolylmethyl Group
Bromination of Azetidine-3-Methanol
Azetidine-3-methanol is treated with phosphorus tribromide (PBr₃) in dry DCM at 0°C to yield 3-(bromomethyl)azetidine :
$$
\text{Azetidine-3-methanol} + \text{PBr}3 \xrightarrow{\text{DCM, 0°C}} \text{3-(Bromomethyl)azetidine} + \text{H}3\text{PO}_3
$$
The crude product is purified via distillation under reduced pressure (bp 68–70°C, 85% yield).
Nucleophilic Substitution with 1H-1,2,4-Triazole
3-(Bromomethyl)azetidine-1-carboxamide is reacted with 1H-1,2,4-triazole in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base:
$$
\text{3-(Bromomethyl)azetidine-1-carboxamide} + \text{1H-1,2,4-Triazole} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} + \text{KBr}
$$
The reaction is stirred at 80°C for 12 hours, followed by purification via preparative HPLC (C18, 10–90% MeCN/H₂O) to afford the final product (58% yield).
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole H), 7.92 (s, 1H, triazole H), 7.25 (s, 1H, ArH), 6.95 (d, J = 8.3 Hz, 1H, ArH), 6.88 (d, J = 8.3 Hz, 1H, ArH), 4.52 (s, 2H, CH₂-triazole), 3.85 (s, 6H, OCH₃), 3.70–3.62 (m, 4H, azetidine CH₂), 2.85–2.78 (m, 1H, azetidine CH), 1.90–1.83 (m, 2H, azetidine CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 166.5 (C=O), 152.1 (triazole C), 149.3 (ArC-OCH₃), 148.9 (ArC-OCH₃), 130.5 (ArCH), 112.4 (ArCH), 111.8 (ArCH), 56.2 (OCH₃), 55.9 (OCH₃), 49.7 (azetidine CH₂), 45.2 (CH₂-triazole), 31.8 (azetidine CH).
Alternative Synthetic Routes
Reductive Amination Approach
A patent-derived method employs sodium triacetoxyborohydride (NaBH(OAc)₃) for reductive amination between 3-(aminomethyl)azetidine and 3,4-dimethoxybenzaldehyde :
$$
\text{3-(Aminomethyl)azetidine} + \text{3,4-Dimethoxybenzaldehyde} \xrightarrow{\text{NaBH(OAc)₃}} \text{Intermediate} \rightarrow \text{Carboxamide}
$$
However, this route requires additional steps to convert the amine to the carboxamide, reducing overall efficiency.
Mitsunobu Reaction for Triazole Attachment
The triazolylmethyl group is introduced via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) :
$$
\text{3-(Hydroxymethyl)azetidine-1-carboxamide} + \text{1H-1,2,4-Triazole} \xrightarrow{\text{DEAD, PPh₃}} \text{Target Compound}
$$
This method avoids hazardous bromination but suffers from lower yields (42%) due to competing side reactions.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 58 | 98 | High regioselectivity | Requires hazardous PBr₃ |
| Reductive Amination | 35 | 95 | Mild conditions | Multi-step, low efficiency |
| Mitsunobu Reaction | 42 | 97 | No halogenated reagents | Expensive reagents, side reactions |
Scalability and Industrial Considerations
- Nucleophilic Substitution is preferred for large-scale synthesis due to reagent availability and established protocols.
- Continuous Flow Chemistry could enhance the bromination step by minimizing PBr₃ handling risks.
- Quality Control relies on HPLC-MS for detecting residual triazole and azetidine intermediates.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The dimethoxybenzyl group can be oxidized to form a quinone derivative.
Reduction: : The azetidine ring can be reduced to form a piperidine derivative.
Substitution: : The triazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinone derivatives
Reduction: : Piperidine derivatives
Substitution: : Substituted triazoles
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in the construction of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery.
Medicine
This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets can be harnessed to create therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural similarities and differences between the target compound and related molecules from the evidence:
Key Comparative Insights
Core Ring Systems :
- The azetidine core in the target compound is smaller and more rigid than the pyrazolo-pyridine (1005612-70-3) or benzamide () systems. This rigidity may reduce metabolic degradation but could limit conformational adaptability in target binding .
- The fused triazolo-thiadiazole ring in 955314-84-8 offers planar aromaticity, enhancing π-π stacking interactions, whereas the azetidine’s saturation may favor hydrophobic interactions .
Substituent Effects: The 3,4-dimethoxybenzyl group in the target compound increases lipophilicity compared to the hydroxy-containing directing group in ’s benzamide. The ethylphenoxy group in 955314-84-8 introduces steric bulk, which might hinder binding to compact active sites compared to the smaller triazolylmethyl group in the target compound .
However, the methyl linkage in the target compound may reduce steric hindrance compared to the fused triazolo-thiadiazole system . The pyrazolo-pyridine core in 1005612-70-3 is electron-rich, favoring interactions with cationic residues, whereas the azetidine’s electron-deficient nature may target different binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
